molecular formula C8H5N5 B1311107 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile CAS No. 884504-69-2

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile

Cat. No.: B1311107
CAS No.: 884504-69-2
M. Wt: 171.16 g/mol
InChI Key: XRTPBPLIVYBPJL-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile is a heterocyclic compound that features a triazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The specific synthetic route for this compound can be outlined as follows:

    Starting Materials: 3-Pyridyl azide and an appropriate alkyne.

    Reaction Conditions: The reaction is carried out in the presence of a copper catalyst, typically CuSO4 and sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent like ethanol.

    Procedure: The azide and alkyne are mixed in the solvent, and the copper catalyst is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that are environmentally friendly and cost-effective is considered.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of new materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is studied for its interactions with biological targets, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Pyridyl)-1H-1,2,3-Triazole: Lacks the carbonitrile group, which may affect its reactivity and biological activity.

    1H-1,2,3-Triazole-5-Carbonitrile: Lacks the pyridyl group, which influences its chemical properties and applications.

    3-(Pyridyl)-1,2,4-Triazole: A different triazole isomer with distinct chemical and biological properties.

Uniqueness

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile is unique due to the presence of both the pyridyl and carbonitrile groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-pyridin-3-yl-2H-triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-4-7-8(12-13-11-7)6-2-1-3-10-5-6/h1-3,5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTPBPLIVYBPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237716
Record name 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-69-2
Record name 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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